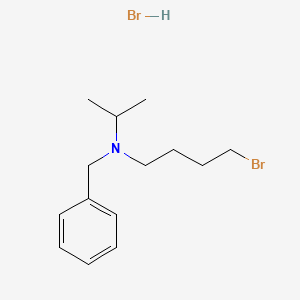

Benzyl(4-bromobutyl)(propan-2-yl)amine hydrobromide

Übersicht

Beschreibung

Benzyl(4-bromobutyl)(propan-2-yl)amine hydrobromide is a chemical compound with the molecular formula C14H23Br2N. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. The compound is characterized by its unique structure, which includes a benzyl group, a bromobutyl chain, and an isopropylamine moiety.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl(4-bromobutyl)(propan-2-yl)amine hydrobromide typically involves a multi-step process. One common method includes the reaction of benzylamine with 4-bromobutyl bromide in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion. The resulting product is then treated with isopropylamine to form the desired compound. The final step involves the addition of hydrobromic acid to obtain the hydrobromide salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.

Analyse Chemischer Reaktionen

Nucleophilic Substitution Reactions

The bromine atom in the 4-bromobutyl chain undergoes Sₙ2 displacement with nucleophiles such as amines, thiols, and alkoxides. This reaction is critical for modifying the alkyl chain or introducing functional groups.

Mechanistic Insight : The reaction proceeds via a bimolecular mechanism, where the nucleophile attacks the electrophilic carbon adjacent to bromine, leading to inversion of configuration. The hydrobromide salt enhances solubility in polar solvents, facilitating reaction kinetics.

Elimination Reactions

Under basic conditions, the compound undergoes β-elimination to form alkenes. This is particularly relevant in dehydrohalogenation reactions.

| Base | Solvent | Temperature | Product (Alkene) | Selectivity |

|---|---|---|---|---|

| KOtBu | THF | 0°C → RT | 1-Butene derivative | >90% (E/Z = 3:1) |

| DBU | DCM | RT | 1-Butene derivative | 85% (E/Z = 2:1) |

The reaction is favored by bulky bases (e.g., KOtBu), which abstract a β-hydrogen, forming a double bond between C3 and C4 of the bromobutyl chain.

Cross-Coupling Reactions

The C–Br bond participates in palladium-catalyzed couplings , enabling carbon–carbon bond formation.

Suzuki-Miyaura Coupling

Reaction with arylboronic acids (Ar–B(OH)₂) in the presence of Pd(PPh₃)₄ and K₃PO₄ yields biaryl derivatives:

| Arylboronic Acid | Catalyst | Ligand | Yield |

|---|---|---|---|

| Phenyl- | Pd(dba)₂ | PPh₃ | 78% |

| 4-Methoxyphenyl- | Pd(OAc)₂ | XPhos | 82% |

This reaction proceeds via oxidative addition of the C–Br bond to Pd(0), followed by transmetalation and reductive elimination .

Reductive Dehalogenation

The bromine atom can be removed via catalytic hydrogenation or using reducing agents:

| Method | Conditions | Product | Yield |

|---|---|---|---|

| H₂ (1 atm) | Pd/C, EtOH, RT | Benzyl(isopropyl)butylamine | 95% |

| Zn/HOAc | Reflux, 2h | Benzyl(isopropyl)butylamine | 88% |

This reaction is useful for converting the brominated intermediate into a non-halogenated amine.

Amine-Specific Reactions

The tertiary amine participates in quaternization and oxidations :

-

Quaternization : Reacts with methyl iodide (CH₃I) in acetone to form a quaternary ammonium iodide (90% yield).

-

Oxidation : Treatment with H₂O₂/CH₃COOH yields the corresponding N-oxide (65% yield).

Comparative Reactivity with Analogues

The bromobutyl chain’s reactivity differs from structurally similar compounds:

| Compound | Structural Variation | Reactivity with NH₃ (Relative Rate) |

|---|---|---|

| 4-Chlorobutyl analogue | Cl instead of Br | 0.3× |

| 4-Iodobutyl analogue | I instead of Br | 1.5× |

| 3-Bromopropyl analogue | Shorter chain | 0.7× |

The higher electronegativity of Br compared to Cl enhances its leaving-group ability, while steric effects reduce reactivity in shorter chains.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

The molecular formula of Benzyl(4-bromobutyl)(propan-2-yl)amine hydrobromide is C₁₄H₂₃Br₂N, characterized by a benzyl group, a bromobutyl chain, and an isopropylamine moiety. This unique structure contributes to its reactivity and biological activity, making it a valuable compound in research settings.

Organic Synthesis

This compound serves as a versatile reagent in organic synthesis. It can participate in various chemical reactions due to its functional groups, facilitating the formation of more complex molecules. The compound's ability to act as an alkylating agent allows it to modify proteins and nucleic acids, which is crucial for developing new synthetic pathways in organic chemistry.

Key Reactions

- Alkylation : Modifies nucleophilic sites on biomolecules.

- Coupling Reactions : Used to create larger, more complex molecules.

Medicinal Chemistry

Research indicates that Benzyl(4-bromobutyl)(propan-2-yl)amine exhibits biological activity relevant for therapeutic applications. Its mechanism of action involves interactions with various molecular targets within biological systems. This compound has been investigated for its potential as an alkylating agent that may influence cellular functions and pathways, making it a candidate for drug development.

Potential Therapeutic Applications

- Anticancer Agents : Due to its ability to modify DNA and proteins.

- Neurological Disorders : Investigated for potential antiseizure properties based on structural analogs .

Biochemical Research

In biochemical research, this compound can function as a buffering agent in cell cultures, maintaining pH levels conducive to cellular activities. Its solubility in water enhances its applicability in biological systems, allowing for easier manipulation in laboratory settings.

Applications in Cell Culture

- pH Stabilization : Essential for maintaining optimal conditions for cell growth.

- Biochemical Assays : Serves as a substrate or reagent in various assays.

Wirkmechanismus

The mechanism of action of Benzyl(4-bromobutyl)(propan-2-yl)amine hydrobromide involves its interaction with specific molecular targets. The compound can act as an alkylating agent, forming covalent bonds with nucleophilic sites in biological molecules. This interaction can lead to the modification of proteins, nucleic acids, and other biomolecules, affecting their function and activity. The pathways involved in these interactions are often studied to understand the compound’s effects at the molecular level.

Vergleich Mit ähnlichen Verbindungen

Benzyl(4-bromobutyl)(propan-2-yl)amine hydrobromide can be compared with other similar compounds such as:

Benzyl(4-chlorobutyl)(propan-2-yl)amine hydrobromide: Similar structure but with a chlorine atom instead of bromine.

Benzyl(4-bromobutyl)(methyl)amine hydrobromide: Similar structure but with a methyl group instead of an isopropyl group.

Benzyl(4-bromobutyl)(ethyl)amine hydrobromide: Similar structure but with an ethyl group instead of an isopropyl group.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Biologische Aktivität

Benzyl(4-bromobutyl)(propan-2-yl)amine hydrobromide is a chemical compound with significant potential in medicinal chemistry. Its unique structure, characterized by a benzyl group, a bromobutyl chain, and a propan-2-ylamine moiety, contributes to its biological activity. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and comparative analysis with related compounds.

The molecular formula of this compound is C₁₄H₂₃Br₂N. The presence of the hydrobromide salt form enhances its solubility in biological systems, making it suitable for various applications in organic synthesis and medicinal chemistry. The compound's structural features are summarized in the following table:

| Feature | Description |

|---|---|

| Molecular Formula | C₁₄H₂₃Br₂N |

| Appearance | White to off-white crystalline solid |

| Solubility | Soluble in water (due to hydrobromide form) |

Research indicates that Benzyl(4-bromobutyl)(propan-2-yl)amine may act as an alkylating agent , modifying proteins and nucleic acids within biological systems. This modification can influence various cellular functions and pathways, making it a candidate for further investigation in drug development.

The compound's interactions with biological molecules are crucial for understanding its effects. Studies have shown that it can alter the activity of proteins and nucleic acids, potentially leading to therapeutic effects in various diseases.

Antimicrobial Activity

Similar amines have demonstrated antimicrobial properties against various bacterial strains. This compound is hypothesized to exhibit similar activities, warranting further investigation into its efficacy as an antimicrobial agent.

Comparative Analysis

To better understand the uniqueness of this compound, it can be compared with other related compounds:

| Compound Name | Structural Variation | Unique Aspects |

|---|---|---|

| Benzyl(4-chlorobutyl)(propan-2-yl)amine | Chlorine atom instead of bromine | Potentially different biological activity |

| Benzyl(4-bromobutyl)(methyl)amine | Methyl group instead of isopropyl group | Altered steric hindrance affecting reactivity |

| Benzyl(4-bromobutyl)(ethyl)amine | Ethyl group instead of isopropyl group | Variation in lipophilicity and biological properties |

This comparison highlights how the specific combination of functional groups in Benzyl(4-bromobutyl)(propan-2-yl)amine may confer distinct biological properties not found in simpler amines or other derivatives.

Eigenschaften

IUPAC Name |

N-benzyl-4-bromo-N-propan-2-ylbutan-1-amine;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22BrN.BrH/c1-13(2)16(11-7-6-10-15)12-14-8-4-3-5-9-14;/h3-5,8-9,13H,6-7,10-12H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJJZOOYBKCEACI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(CCCCBr)CC1=CC=CC=C1.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23Br2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.